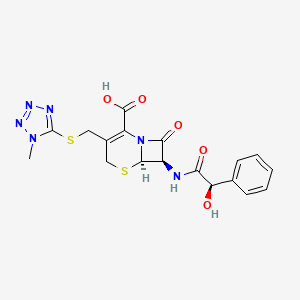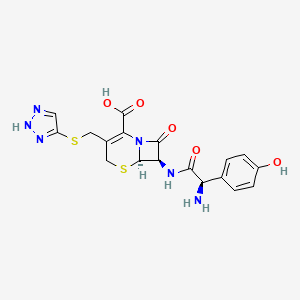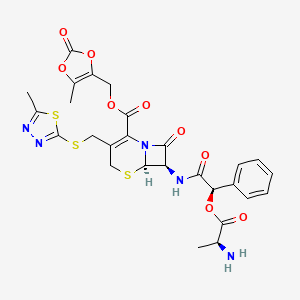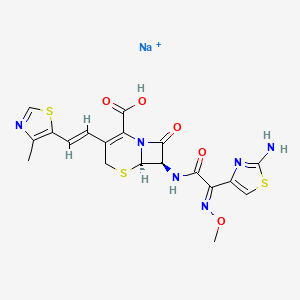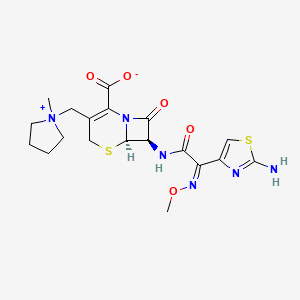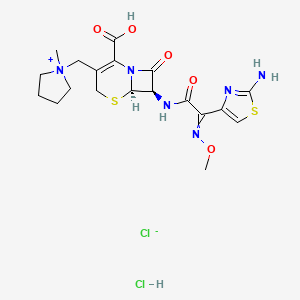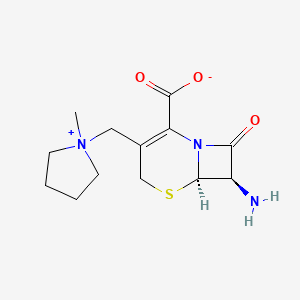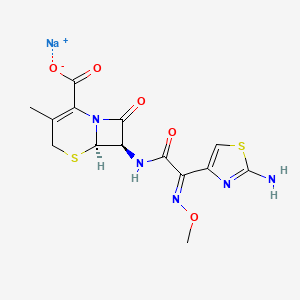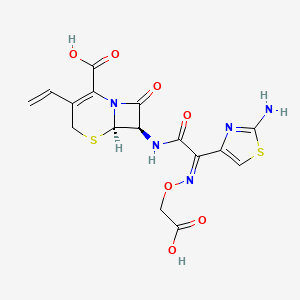
Colestenona
Descripción general
Descripción
La colestenona, también conocida como 4-colesten-3-ona, es un metabolito del colesterol. Se forma a través de la oxidación enzimática del colesterol y es conocida por su papel en varios procesos biológicos. La this compound es un metabolito poco degradable que puede influir en las funciones celulares y las propiedades de la membrana .
Aplicaciones Científicas De Investigación
La colestenona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos esteroideos.
Biología: Se estudia por sus efectos en las membranas celulares y las funciones celulares.
Industria: Se utiliza en la producción de fármacos y hormonas esteroideas.
Mecanismo De Acción
La colestenona ejerce sus efectos interactuando con las membranas celulares y las enzimas. Reduce el orden de la membrana y experimenta un vuelco y una desorción más rápidos de las membranas en comparación con el colesterol. Esto puede conducir a efectos funcionales a largo plazo en las células, como la inhibición de la migración celular durante la cicatrización de heridas . Además, la this compound inhibe la biosíntesis de los componentes de la pared celular en Helicobacter pylori, exhibiendo así propiedades antibióticas .
Análisis Bioquímico
Biochemical Properties
Cholestenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with cholestenone is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholestenone. This reaction is crucial in the microbial transformation of cholesterol, leading to the production of various steroidal compounds .
Cholestenone also interacts with membrane proteins, influencing the structural integrity and fluidity of cell membranes. Atomistic simulations have shown that cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . These interactions highlight the importance of cholestenone in maintaining cellular homeostasis and membrane dynamics.
Cellular Effects
Cholestenone has profound effects on various cell types and cellular processes. In primary human fibroblasts, cholestenone has been shown to inhibit cell migration during wound healing . This inhibition is attributed to the long-term functional effects of cholestenone on cell membranes, which differ from the effects of cholesterol depletion alone.
Cholestenone also influences cell signaling pathways and gene expression. For instance, it has been identified as a candidate biomarker for tuberculosis infection, indicating its role in immuno-metabolic changes and cholesterol metabolism associated with Mycobacterium tuberculosis infection . These effects underscore the significance of cholestenone in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of cholestenone involves its binding interactions with biomolecules and its impact on enzyme activity. Cholestenone binds to membrane proteins, altering their conformation and function. This binding leads to changes in membrane order and fluidity, affecting cellular processes such as signal transduction and membrane trafficking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholestenone change over time. Cholestenone is relatively stable and can remain in cells for extended periods without extracellular acceptors . Its stability and degradation can vary depending on the experimental conditions and the presence of other biomolecules.
Long-term studies have shown that cholestenone can have lasting effects on cellular function, particularly in terms of membrane dynamics and cell migration . These temporal effects highlight the importance of considering the duration of cholestenone exposure in experimental designs.
Dosage Effects in Animal Models
The effects of cholestenone vary with different dosages in animal models. At low doses, cholestenone may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane dynamics and enzyme activity. Threshold effects have been observed, where a certain concentration of cholestenone is required to elicit a measurable response .
At high doses, cholestenone can exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of cell migration . These dosage-dependent effects are crucial for understanding the potential therapeutic and toxicological implications of cholestenone.
Metabolic Pathways
Cholestenone is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced through the enzymatic oxidation of cholesterol by cholesterol oxidase . Cholestenone can also undergo further transformations, including hydroxylation and isomerization, leading to the production of various steroidal compounds .
Transport and Distribution
Cholestenone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In cell membranes, cholestenone undergoes faster flip-flop and desorbs more readily than cholesterol . This rapid movement allows cholestenone to be efficiently transported to different cellular compartments.
Cholestenone can also interact with extracellular acceptors, facilitating its release from cells and distribution to other tissues . These transport and distribution mechanisms are critical for understanding the cellular localization and accumulation of cholestenone.
Subcellular Localization
Cholestenone is localized in various subcellular compartments, including cell membranes and organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications .
In cell membranes, cholestenone affects membrane order and fluidity, influencing processes such as signal transduction and membrane trafficking . The subcellular localization of cholestenone is essential for its role in modulating cellular function and maintaining homeostasis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La colestenona se sintetiza principalmente a través de la oxidación enzimática del colesterol. La enzima colesterol oxidasa cataliza la oxidación del colesterol a this compound. Esta reacción generalmente ocurre en condiciones suaves, con el oxígeno como agente oxidante .
Métodos de producción industrial
La producción industrial de this compound implica la transformación microbiana del colesterol. Bacterias como Nocardioides simplex se utilizan para producir colesterol oxidasa, que luego cataliza la conversión del colesterol a this compound. Este método es preferido debido a su alta regio y estereoselectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
La colestenona experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse aún más para formar otros metabolitos.
Reducción: Puede reducirse nuevamente a colesterol en condiciones específicas.
Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente oxígeno y colesterol oxidasa.
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Metabolitos de this compound oxidados aún más.
Reducción: Colesterol.
Sustitución: Varios derivados de this compound sustituidos.
Comparación Con Compuestos Similares
La colestenona es similar a otros metabolitos del colesterol, pero tiene propiedades únicas:
Colesterol: La this compound se desorbe más fácilmente de las membranas y tiene un impacto diferente en el orden de la membrana.
Sitosterol: Si bien ambos son esteroles, la this compound tiene actividades biológicas distintas y se utiliza en diferentes aplicaciones.
Dehidroepiandrosterona (DHEA): La this compound y la DHEA están involucradas en la biosíntesis de esteroides, pero tienen diferentes roles y efectos
Conclusión
La this compound es un metabolito del colesterol significativo con diversas aplicaciones en química, biología, medicina e industria. Sus propiedades únicas e interacciones con los componentes celulares lo convierten en un compuesto valioso para la investigación científica y el uso industrial.
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-57-0 | |
| Record name | Cholest-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



